5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one
Overview
Description
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one, also known as Allopurinol, is a xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia. Allopurinol is a synthetic analogue of hypoxanthine, a naturally occurring purine base, and is a structural isomer of oxypurinol, the active metabolite of Allopurinol.
Mechanism of Action
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one inhibits xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting xanthine oxidase, 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one reduces the production of uric acid and prevents the formation of uric acid crystals, which are responsible for the symptoms of gout.
Biochemical and Physiological Effects:
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one has been shown to reduce serum uric acid levels and prevent the formation of uric acid crystals in patients with gout and hyperuricemia. Additionally, 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of cardiovascular disease, cancer, and neurological disorders.
Advantages and Limitations for Lab Experiments
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one is widely available and relatively inexpensive, making it a popular choice for laboratory experiments. However, 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one has a relatively short half-life and is rapidly metabolized in the body, which may limit its effectiveness in certain experimental settings.
Future Directions
Future research on 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one should focus on its potential use in the treatment of cardiovascular disease, cancer, and neurological disorders. Additionally, further studies are needed to determine the optimal dosing and administration of 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one in these disease states. Finally, future research should investigate the potential side effects and long-term safety of 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one, particularly in patients with chronic diseases.
Scientific Research Applications
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one has been extensively studied for its use in the treatment of gout and hyperuricemia. Additionally, 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one has been investigated for its potential use in the treatment of cardiovascular disease, cancer, and neurological disorders. 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one has been shown to have antioxidant and anti-inflammatory properties, and has been shown to reduce oxidative stress and inflammation in various disease states.
properties
IUPAC Name |
5-methyl-4-sulfanylidene-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3-4(8)6-2-7-5(3)9/h2-3H,1H3,(H,6,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRLNAQEUPHCJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC=NC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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